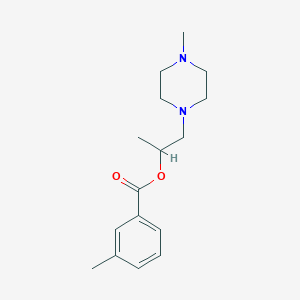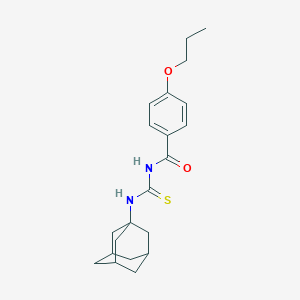
N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized through a multi-step process and has been found to exhibit significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
APTU has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. APTU has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, APTU has been studied for its neuroprotective properties and has been found to protect against neuronal damage.
Wirkmechanismus
The mechanism of action of APTU is not fully understood. However, it is believed that APTU acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. APTU has been found to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in cancer cell growth and inflammation. APTU has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APTU has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. APTU has also been found to protect against neuronal damage and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
APTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, APTU also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of APTU is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of APTU. One potential direction is the further investigation of its anti-cancer properties. APTU has been found to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another potential direction is the study of APTU's neuroprotective properties. APTU has been found to protect against neuronal damage, and further studies could lead to the development of new treatments for neurodegenerative diseases. Additionally, the mechanism of action of APTU is not fully understood, and further studies could shed light on its mode of action and potential therapeutic applications.
In conclusion, APTU is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit significant biochemical and physiological effects and has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to its use in lab experiments, APTU has several advantages and has several potential future directions for research.
Synthesemethoden
APTU is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with 4-propoxybenzoyl isothiocyanate. The reaction results in the formation of the thiourea derivative APTU. The synthesis method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
Molekularformel |
C21H28N2O2S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(1-adamantylcarbamothioyl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-2-7-25-18-5-3-17(4-6-18)19(24)22-20(26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3-6,14-16H,2,7-13H2,1H3,(H2,22,23,24,26) |
InChI-Schlüssel |
TVPQSGFHHJBKPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
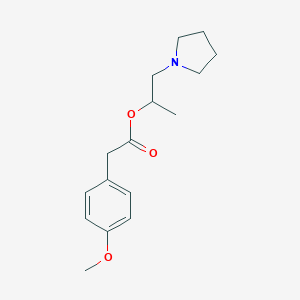
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
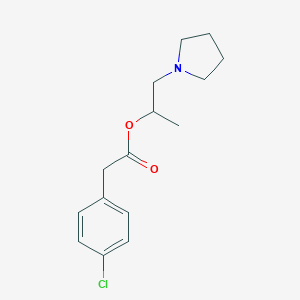
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
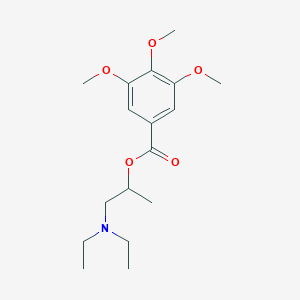
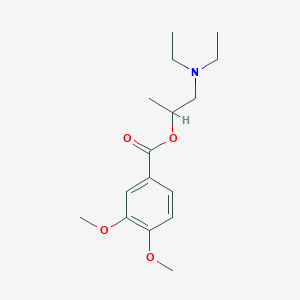
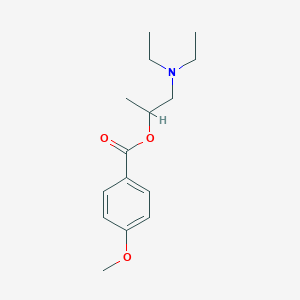
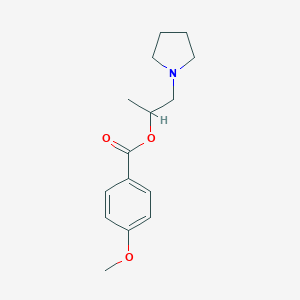
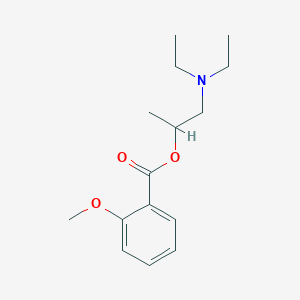
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
